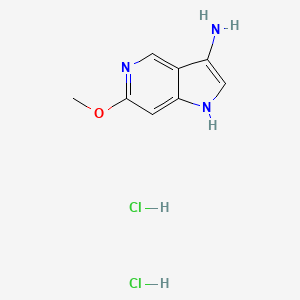

3-Amino-6-methoxy-5-azaindole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Amino-6-methoxy-5-azaindole dihydrochloride typically involves the construction of the indole ring system, which is a significant heterocyclic system in natural products and drugs . One common method involves the cyclization of chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling followed by acetic acid-catalyzed cyclization . Industrial production methods often utilize microwave heating to accelerate the reaction steps, such as epoxide-opening-cyclization-dehydration sequences .

Analyse Chemischer Reaktionen

3-Amino-6-methoxy-5-azaindole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

3-Amino-6-methoxy-5-azaindole dihydrochloride serves as an essential intermediate in the synthesis of bioactive molecules, including potential anticancer agents. Researchers have focused on its ability to inhibit specific enzymes and receptors associated with various diseases.

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV. Azaindole derivatives have shown promise in inhibiting viral replication, making them candidates for further development in antiviral therapies .

Biological Research

Biochemical Applications

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor binding mechanisms. Its unique structure allows it to interact with biological targets effectively.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Research is ongoing into its potential use in developing organic semiconductors and photovoltaic materials due to its favorable charge transport characteristics .

Case Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than standard antibiotics . |

| Antifungal Properties | Certain derivatives demonstrated antifungal activity against Candida albicans, outperforming conventional antifungal treatments . |

| Cytotoxic Effects | In vitro studies indicated varying degrees of cytotoxicity against cancer cell lines, highlighting potential for further development . |

Wirkmechanismus

The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts as a precursor or intermediate in the synthesis of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-Amino-6-methoxy-5-azaindole dihydrochloride can be compared with other similar compounds, such as:

3-Amino-5-azaindole: Lacks the methoxy group, which can affect its reactivity and applications.

6-Methoxy-5-azaindole: Lacks the amino group, which can influence its chemical properties and uses.

Biologische Aktivität

3-Amino-6-methoxy-5-azaindole dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound this compound features a unique azaindole core structure, which is a nitrogen-containing heterocycle. The presence of amino and methoxy substituents at specific positions on the azaindole ring contributes to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the efficacy of 3-amino-6-methoxy-5-azaindole derivatives against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of 3,5-disubstituted-7-azaindoles were identified as potent growth inhibitors through high-throughput screening, with several analogs displaying promising pharmacokinetic profiles. For instance, compounds NEU-1207 and NEU-1208 exhibited pEC50 values greater than 7.0 against T. brucei, indicating significant antiparasitic activity (Table 1) .

| Compound ID | pEC50 (T.b.) | HLMCl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >7.0 | 180 | 13 |

| NEU-1209 | <6.5 | >300 | 17 |

Antiviral Activity

The heterocyclic nature of compounds like 3-amino-6-methoxy-5-azaindole has been associated with antiviral properties. Research indicates that derivatives have shown activity against various viruses, including those from the herpesvirus family. For example, compounds with similar structural motifs have demonstrated significant inhibition of varicella-zoster virus replication .

Anticancer Activity

Studies have explored the anticancer potential of azaindole derivatives, including 3-amino-6-methoxy-5-azaindole. These compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and DU145. The results indicated that certain derivatives possess low cytotoxicity while still exhibiting antiproliferative effects, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-6-methoxy-5-azaindole is heavily influenced by its structural components. Modifications to the azaindole core and substitution patterns can significantly alter potency and selectivity:

- Amino Group : Essential for maintaining activity; modifications may lead to decreased potency.

- Methoxy Substitution : Enhances solubility and may improve pharmacokinetics.

- Positioning of Substituents : The arrangement of functional groups at the 3 and 5 positions has been shown to be interchangeable without losing substantial activity .

Case Studies

Several case studies highlight the therapeutic potential of azaindoles:

- Antiparasitic Efficacy : A study reported that a specific analog demonstrated significant efficacy in preclinical models against T. brucei, leading to further investigations into its mechanism of action and optimization for better blood-brain barrier penetration .

- Antiviral Properties : Another investigation found that azaindole derivatives exhibited comparable antiviral activity to established treatments like ganciclovir against cytomegalovirus, suggesting their utility in antiviral drug development .

Eigenschaften

IUPAC Name |

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPGNSKMCWMENK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)NC=C2N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.